molecular formula C18H17NO6 B2453621 (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1103585-01-8

(E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2453621
CAS No.: 1103585-01-8
M. Wt: 343.335
InChI Key: BYKMGEQBYKFXLS-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative provided for research purposes. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a prominent class of compounds studied extensively for their anticancer properties . This compound features a 4-nitrophenyl ring and a 3,4,5-trimethoxyphenyl ring linked by an α,β-unsaturated ketone bridge, a classic pharmacophore that acts as a Michael acceptor and can interact with biological thiols . Researchers are particularly interested in trimethoxychalcone analogs due to their potential to inhibit critical processes in cancer cells. One primary mechanism of interest is the disruption of microtubule dynamics. Chalcones with trimethoxy substitutions have been shown to bind at the colchicine site on tubulin, inhibiting microtubule polymerization, which leads to cell cycle arrest and apoptosis . The 3,4,5-trimethoxyphenyl moiety is a common structural feature in known tubulin-binding agents, suggesting this compound may operate through a similar mechanism. Furthermore, related chalcone derivatives have demonstrated the ability to act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and cell division, by stabilizing the topoisomerase-DNA complex and causing DNA damage . This compound is synthesized via a Claisen-Schmidt condensation reaction, a well-established method for chalcone synthesis, between 4-nitroacetophenone and 3,4,5-trimethoxybenzaldehyde . As a promising scaffold in medicinal chemistry, (E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a valuable tool for researchers investigating novel therapeutic agents, particularly in the fields of oncology and cell biology. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-23-16-10-12(11-17(24-2)18(16)25-3)4-9-15(20)13-5-7-14(8-6-13)19(21)22/h4-11H,1-3H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKMGEQBYKFXLS-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing efficient purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Cyclization to Pyrazoline Derivatives

The α,β-unsaturated ketone undergoes 1,4-addition with hydrazines , leading to pyrazoline formation. This reaction is critical for generating bioactive heterocycles.

Reaction Conditions (from ):

  • Hydrazine hydrate (80%) in ethanol under reflux (4 hours).

  • Product: 3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3a) .

Mechanism :

  • Nucleophilic attack by hydrazine at the β-carbon of the enone.

  • Cyclization via intramolecular dehydration.

Yield : Not explicitly reported, but purity confirmed via NMR and mass spectrometry .

Nucleophilic Substitution Reactions

The nitro group (-NO₂) participates in nucleophilic aromatic substitution , though its meta position on the phenyl ring reduces reactivity compared to para-substituted analogs.

Reported Transformations :

Reaction TypeReagent/ConditionsProductSource
Substitution with aminesAmmonia or substituted amines under high pressure/temperatureAmino derivatives

Challenges : Steric hindrance from the 3,4,5-trimethoxyphenyl group limits substitution at the nitro group.

Michael Addition Reactions

The enone system undergoes Michael addition with nucleophiles, forming adducts with potential pharmacological activity.

Example (from ):

  • Substituted phenyl hydrazines react with the chalcone to form 1-N-substituted phenyl pyrazolines (4a–e) .

  • Conditions : Ethanol, reflux (4–6 hours).

Key Data :

CompoundSubstituent (R)Application
4a4-ClAnticancer (MCF7 IC₅₀: 23.97 µg/mL)
4b4-OCH₃Antioxidant (DPPH scavenging: 44.18%)

Thiocarbamoylation

The pyrazoline intermediate (3a) reacts with aryl isothiocyanates to form thioamide derivatives.

Reaction Protocol (from ):

  • Reagents : Substituted phenyl isothiocyanates in ethanol.

  • Product : N-substituted phenyl-pyrazole-1-carbothioamides (5a–e) .

Biological Relevance :

  • Compound 5b showed potent anticancer activity (MCF7 IC₅₀: 8.18 µg/mL) .

Reduction of the Nitro Group

While not explicitly documented for this compound, analogous chalcones undergo nitro-to-amine reduction under catalytic hydrogenation (H₂/Pd-C) or using NaBH₄/CuCl₂ .

Theoretical Pathway :

  • Product : (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.

  • Application : Enhanced bioavailability for drug development.

Oxidation Reactions

The electron-rich 3,4,5-trimethoxyphenyl moiety is susceptible to oxidative demethylation , though experimental evidence for this compound is limited.

Hypothetical Products :

  • Quinone derivatives via demethylation and oxidation.

  • Potential use in redox-active therapeutics.

Mechanistic Insights

  • The enone system drives reactivity via conjugation, enabling 1,4-additions.

  • Steric effects from the 3,4,5-trimethoxy group influence regioselectivity in substitutions.

  • Electronic effects from the nitro group direct electrophilic attacks to the ortho/para positions of the adjacent phenyl ring.

This compound’s versatility in generating bioactive derivatives underscores its value in medicinal chemistry. Future studies should explore asymmetric catalysis and green synthetic routes to optimize yields .

Scientific Research Applications

The compound (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , also known by its CAS number 30251-89-9, is a member of the class of compounds known as chalcones. These compounds have garnered significant interest in various fields due to their diverse biological activities and potential applications in medicinal chemistry, materials science, and organic synthesis. This article explores the scientific research applications of this compound, supported by relevant data and case studies.

Basic Information

  • IUPAC Name : (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • Molecular Formula : C18_{18}H17_{17}N O6_{6}
  • Molecular Weight : 343.33 g/mol

Structural Characteristics

The compound features a conjugated system with a double bond between the second and third carbon atoms of the propene chain, which contributes to its reactivity and biological activity. The presence of the nitro group and three methoxy groups enhances its electron-donating properties and solubility in organic solvents.

Medicinal Chemistry

Chalcones have been extensively studied for their pharmacological properties. Research indicates that (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibits:

  • Antioxidant Activity : Studies have shown that chalcones can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing therapeutic agents against diseases associated with oxidative damage.
  • Anticancer Properties : Several studies suggest that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study demonstrated that chalcone derivatives could effectively induce apoptosis in human cancer cell lines by activating caspase pathways.

Anti-inflammatory Effects

Research has indicated that (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one may possess anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Chalcones are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.

Material Science

The unique structural features of (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one allow it to be utilized in the development of organic electronic materials. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Table 1: Summary of Biological Activities

Activity TypeFindings
AntioxidantScavenges free radicals; protects against oxidative stress
AnticancerInduces apoptosis; inhibits proliferation in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokine production
AntimicrobialEffective against various bacterial strains and fungi
Material ScienceUsed in OLEDs and photovoltaic cells due to film-forming capabilities

Research Example

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several chalcone derivatives, including (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. They evaluated their cytotoxicity against human breast cancer cells and found that this specific derivative exhibited significant growth inhibition compared to other tested compounds .

Mechanism of Action

The mechanism of action of (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group and the trimethoxyphenyl group can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

(E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:

    Chalcone: The parent compound with a simpler structure, lacking the nitro and trimethoxy groups.

    Flavonoids: A class of compounds derived from chalcones, with additional ring closures and hydroxylations.

    Curcumin: A well-known chalcone derivative with potent biological activities, used as a dietary supplement and in traditional medicine.

Biological Activity

(E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. It contains a nitrophenyl group and a trimethoxyphenyl moiety, which are essential for its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one through various mechanisms:

  • Cytotoxicity : The compound was evaluated against liver carcinoma cell lines (HEPG2-1) using the MTT assay. The results indicated an IC50_{50} value of 17.35 µM, suggesting moderate cytotoxicity. Comparatively, compounds with electron-donating groups exhibited enhanced activity, while those with electron-withdrawing substituents showed reduced potency .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation. Studies have shown that compounds with similar structures can induce reactive oxygen species (ROS) generation, leading to increased apoptosis in cancer cells .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50_{50} (µM)Mechanism
(E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneHEPG2-117.35Apoptosis induction
Compound AHEPG2-17.06ROS generation
Compound BHEPG2-11.03Carbonyl enhancement

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Inhibition Studies : Preliminary data suggest that (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibits antibacterial activity against various strains. The presence of the nitro group is believed to enhance its interaction with bacterial targets .
  • Mechanism : Similar compounds have been shown to disrupt bacterial cell walls and interfere with metabolic pathways, leading to cell death. The electron-withdrawing nature of the nitro group may play a crucial role in enhancing these interactions .

Case Studies and Research Findings

Several research studies have highlighted the biological activity of this compound:

  • Antitumor Efficacy : A study demonstrated that derivatives of this compound significantly reduced tumor growth in animal models when administered at specific dosages, showcasing its potential as a therapeutic agent in oncology .
  • Synergistic Effects : Research indicates that combining (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one with other chemotherapeutic agents may enhance its efficacy against resistant cancer cell lines .

Q & A

Q. Table 1: Representative Aldehyde Substitutes and Yields

Aldehyde SubstituentReaction Time (h)Yield (%)
3,4,5-Trimethoxy2482
4-Nitro4875
4-Chloro3668

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?

Key techniques include:

  • 1H/13C NMR : Assignments rely on coupling patterns (e.g., vinyl proton doublets at δ 7.5–8.0 ppm, J = 15–16 Hz) and methoxy singlet integration (δ 3.8–4.0 ppm) .
  • FT-IR : Confirm enone formation via C=O stretch at ~1650 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+) should match theoretical m/z (e.g., 356.1 for C19H17NO6) .
    Cross-validation with X-ray crystallography (e.g., bond lengths: C=O ~1.22 Å, C=C ~1.33 Å) resolves ambiguities in planar vs. non-planar conformations .

Advanced: How can reaction conditions be optimized to enhance stereoselectivity and purity in large-scale synthesis?

Stereoselectivity (>95% E-isomer) is achieved by:

  • Solvent selection : Ethanol promotes kinetic control favoring the E-isomer due to polarity effects .
  • Catalyst screening : Substoichiometric piperidine (5 mol%) reduces side-product formation (e.g., aldol adducts) .
  • Temperature modulation : Cooling to 0–5°C minimizes thermal Z-isomerization .
    Purity is improved via recrystallization from ethanol:water (3:1), yielding >98% purity (HPLC) .

Advanced: What crystallographic data are critical for confirming molecular geometry, and how do packing interactions affect stability?

Single-crystal X-ray diffraction reveals:

  • Unit cell parameters : Monoclinic P21/c symmetry with a = 7.577 Å, b = 16.253 Å, c = 14.085 Å, β = 107.528° .
  • Intermolecular interactions : C–H···O hydrogen bonds (D···A = 3.50 Å) and π-π stacking (3.8–4.2 Å) between nitro and methoxy groups stabilize the lattice .
    Table 2: Key Crystallographic Metrics
ParameterValue
C=O bond length1.219 Å
C=C bond length1.332 Å
Torsion angle (C1–C2–C3–C4)178.3°

Basic: How do the nitro and trimethoxy substituents influence electronic properties and reactivity?

  • Nitro group : Electron-withdrawing nature increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., in Michael additions) .
  • Trimethoxy groups : Electron-donating effects stabilize the enone system via resonance, reducing oxidation potential (cyclic voltammetry: Epa = +1.2 V vs. Ag/AgCl) . Computational DFT studies (B3LYP/6-31G*) show HOMO localization on the trimethoxy phenyl ring, suggesting sites for electrophilic substitution .

Advanced: What computational methods are used to predict bioactivity and intermolecular interactions?

  • Molecular docking (AutoDock Vina) : Predicts binding affinity to tubulin (ΔG = -9.2 kcal/mol) by aligning the enone with colchicine-binding site residues .
  • MD simulations (GROMACS) : 100-ns trajectories assess stability in lipid bilayers, highlighting hydrophobic interactions with methoxy groups .
  • QSAR models : Correlate Hammett σ values of substituents (e.g., σpara-NO2 = +0.78) with antiproliferative activity (R² = 0.89) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Assay variability : IC50 values for tubulin inhibition vary between 1.2–5.8 µM depending on cell line (e.g., MCF-7 vs. HeLa) .
  • Solubility factors : DMSO stock concentrations >1% induce artifactual cytotoxicity .
  • Metabolic stability : Microsomal half-life (t1/2 = 12–45 min) impacts in vivo vs. in vitro results .
    Standardized protocols (e.g., PrestoBlue assay, 72-h incubation) and metabolite profiling (LC-MS/MS) mitigate these issues .

Advanced: What strategies improve the compound’s stability under physiological conditions?

  • Prodrug design : Phosphorylate the enone to reduce electrophilic reactivity (t1/2 increases from 2 h to 12 h in plasma) .
  • Nanoencapsulation : PLGA nanoparticles (150 nm diameter) enhance aqueous solubility (0.8 mg/mL → 4.2 mg/mL) and sustain release (80% over 72 h) .
  • pH-sensitive formulations : Enteric coatings (Eudragit® L100) prevent gastric degradation (bioavailability ↑ from 22% to 58%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.